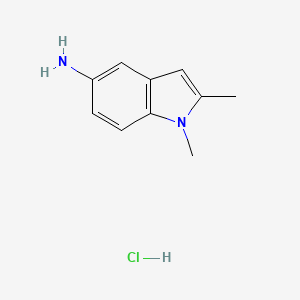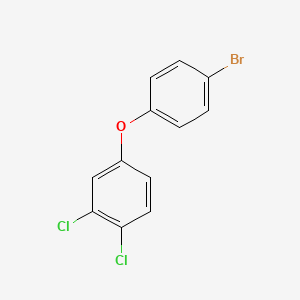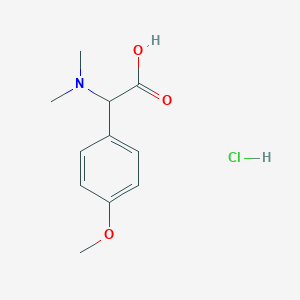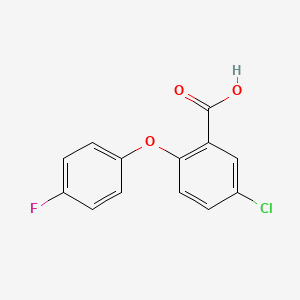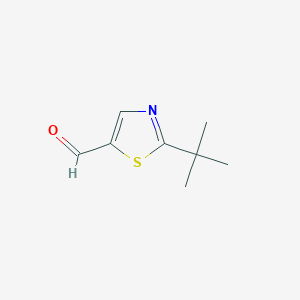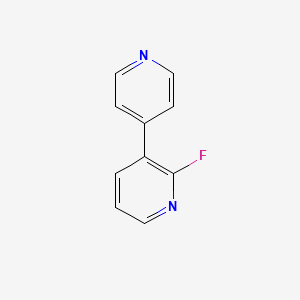
2-氟-3-(吡啶-4-基)吡啶
描述
This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Substituted 2-fluoropyridines were recently used in the synthesis of pyridine C-nucleosides as analogues of the natural nucleosides dC and dU . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The Pt [II] atom adopts a distorted square-planar coordination geometry, being C,N-chelated by a 2′,6′-difluoro-2,3′-bipyridine ligand and O,O′-chelated by a pentane-2,4-dionato anionic ligand .科学研究应用
荧光传感器
- Hagimori等人(2013年)基于吡啶-吡酮核结构开发了荧光Zn2+传感器。这些传感器在Zn2+存在时表现出荧光开/关切换,并且在生物应用中非常有用,包括在活细胞中进行荧光成像(Hagimori et al., 2013)。
激酶抑制剂
- Caballero等人(2011年)对吡啶衍生物作为c-Met激酶抑制剂进行了对接和定量构效关系研究。他们的工作有助于理解导致高抑制活性的分子特征(Caballero et al., 2011)。
用于成像的放射配体
- Dollé等人(1998年,1999年)合成了一种与2-氟-3-(吡啶-4-基)吡啶密切相关的氟化合物,用于成像中枢尼古丁型乙酰胆碱受体。这种化合物具有高亲和力和选择性,适用于PET成像(Dollé et al., 1998),(Dollé et al., 1999)。
化学传感应用
- Rahman等人(2017年)开发了基于水杨醛基腙的荧光“开启”化学传感Al3+。这些腙,包括2-氟-3-(吡啶-4-基)吡啶的衍生物,显示出很高的选择性,并应用于活细胞成像(Rahman et al., 2017)。
新型合成方法
- Oberdorfer等人(1988年)报道了1-[18F]氟代-2-吡啶酮的制备,这是一种新的18F标记前体,表明其在选择性标记合成中的实用性(Oberdorfer et al., 1988)。
电合成
- Fang等人(2004年)展示了4-氟吡啶的电化学合成,这种方法突显了吡啶氟化的多功能性及其在材料科学和药物化学中的意义(Fang et al., 2004)。
未来方向
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-3-(pyridin-4-yl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-(pyridin-4-yl)pyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence these properties, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in the compound could potentially influence these aspects, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
属性
IUPAC Name |
2-fluoro-3-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWRQVPLMUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

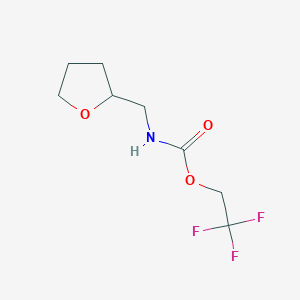

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)


![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
